molecular formula C20H14ClN7O3 B2702236 N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide CAS No. 1171029-92-7

N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide

Cat. No. B2702236
CAS RN: 1171029-92-7
M. Wt: 435.83
InChI Key: LBIGTMSVISXAJK-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as phenylpyrazoles . It has been used as a molecular scaffold in the design of biologically active compounds, including those with antiviral and antitumor activities .


Synthesis Analysis

The synthesis of this compound involves wide-ranging exploration of analogues of an ATP-competitive pyrrolopyrimidine inhibitor of Akt . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data .


Molecular Structure Analysis

The molecular structure of this compound has been studied using X-ray diffraction . The structure is complex, with a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group .

Future Directions

The compound has shown promising results in preclinical studies, particularly in the context of cancer treatment . Future research could focus on further exploring its potential as a therapeutic agent, including conducting clinical trials to assess its safety and efficacy in humans. Additionally, the compound’s structure could be further optimized to enhance its biological activity and reduce any potential side effects.

properties

IUPAC Name

N-[2-[1-(4-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN7O3/c1-11-9-16(23-19(30)15-3-2-8-31-15)28(26-11)20-24-17-14(18(29)25-20)10-22-27(17)13-6-4-12(21)5-7-13/h2-10H,1H3,(H,23,30)(H,24,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBIGTMSVISXAJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=CO2)C3=NC4=C(C=NN4C5=CC=C(C=C5)Cl)C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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